3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" is a synthetic organic compound known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. It belongs to a class of heterocyclic compounds known for their bioactive properties and potential use in therapeutic drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" typically involves multi-step organic reactions, starting from commercially available starting materials.
- Formation of the Quinazolinone Core:
Starting material: Anthranilic acid or its derivatives.
Key reaction: Cyclization to form the quinazolinone ring.
Reaction conditions: Often carried out under reflux in the presence of dehydrating agents.
- Introduction of the Triazole Ring:
Starting material: Alkyl or aryl azides.
Key reaction: Click chemistry via the Huisgen cycloaddition reaction.
Reaction conditions: Typically performed in the presence of a copper(I) catalyst under mild conditions.
- Attachment of the Phenoxymethyl Group:
Starting material: Appropriate halides or sulfonates.
Key reaction: Nucleophilic substitution.
Reaction conditions: Conducted in polar aprotic solvents with a base.
- Formation of the Azetidine Ring:
Starting material: β-lactam precursors.
Key reaction: Ring-opening followed by cyclization.
Reaction conditions: Carried out under controlled temperatures with specific catalysts.
Industrial Production Methods: Industrial production methods may involve the same steps as laboratory synthesis but optimized for scale, yield, and cost-effectiveness. This often includes continuous flow chemistry, high-throughput synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
Common reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Typically in aqueous or organic solvents.
Major products: Oxidized derivatives of the quinazolinone ring.
- Reduction:
Common reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in polar solvents at low temperatures.
Major products: Reduced forms of the azetidine and triazole rings.
- Substitution:
Common reagents: Halogenated compounds, nucleophiles.
Conditions: Various solvents depending on the nucleophile.
Major products: Substituted derivatives with different functional groups.
Substituted quinazolinone derivatives.
Triazole-ring modified compounds.
Phenoxymethyl-azetidine linked molecules.
Scientific Research Applications
"3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" has significant research applications in various domains:
- Chemistry:
Used as a scaffold for developing new organic compounds.
Serves as an intermediate in complex synthetic routes.
- Biology:
Studied for its potential bioactive properties.
Used in assays to study enzyme interactions and inhibition.
- Medicine:
Investigated for its potential as a therapeutic agent.
- Industry:
Utilized in the synthesis of specialty chemicals.
Potential use in the development of advanced materials.
Mechanism of Action
The exact mechanism of action for "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" depends on its specific application:
- Molecular Targets:
May interact with specific proteins or enzymes.
Potential targets include kinases, reductases, and transmembrane receptors.
- Pathways Involved:
Can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Inhibits or activates molecular pathways depending on its structure and functional groups.
Comparison with Similar Compounds
Compared to other compounds with similar structures, "3-(3-oxo-3-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one" offers unique advantages due to its specific functional groups and structural configuration:
- Unique Aspects:
Combination of quinazolinone, triazole, and azetidine rings.
Enhanced bioactivity due to the phenoxymethyl group.
- Similar Compounds:
Compounds containing individual quinazolinone, triazole, or azetidine rings.
Derivatives with different substituents on the core rings.
The compound's structural uniqueness positions it as a promising candidate for further research and development in various scientific and industrial fields.
Properties
IUPAC Name |
3-[3-oxo-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c30-22(10-11-27-16-24-21-9-5-4-8-20(21)23(27)31)28-13-18(14-28)29-12-17(25-26-29)15-32-19-6-2-1-3-7-19/h1-9,12,16,18H,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVJMYDIPGXYKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.